molecular formula C17H15N5OS B7750915 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide

Cat. No.: B7750915
M. Wt: 337.4 g/mol
InChI Key: FIQIEPZGZPSICF-UHFFFAOYSA-N
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Description

This compound is a polyfunctional heterocyclic molecule featuring a benzo[d][1,2,3]triazole core linked via an acetamide bridge to a 3-cyano-substituted tetrahydrobenzo[b]thiophene moiety. Its structural complexity arises from the fusion of two pharmacologically significant heterocycles: the benzotriazole group, known for its electron-withdrawing properties and role in stabilizing molecular interactions, and the tetrahydrobenzo[b]thiophene system, which contributes to lipophilicity and metabolic stability .

Properties

IUPAC Name

2-(benzotriazol-1-yl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5OS/c18-9-12-11-5-1-4-8-15(11)24-17(12)19-16(23)10-22-14-7-3-2-6-13(14)20-21-22/h2-3,6-7H,1,4-5,8,10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQIEPZGZPSICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CN3C4=CC=CC=C4N=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Knoevenagel Condensation and Sulfur Incorporation

The tetrahydrobenzo[b]thiophene scaffold is synthesized through a Knoevenagel condensation followed by cyclization with elemental sulfur. In a representative procedure, 2-(4-oxo-4,4-dihydrothiazol-2-yl)acetonitrile (1) reacts with cyclopentanone (2) in the presence of ammonium acetate at 120°C to yield an α,β-unsaturated nitrile intermediate (3). Subsequent treatment of 3 with sulfur in ethanol and triethylamine induces cyclization, forming the tetrahydrobenzo[b]thiophene derivative 4 (2-(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)thiazol-4(5H)-one). This method highlights the utility of sulfur-mediated annulation for constructing saturated thiophene rings, a strategy adaptable to larger cyclohexanone derivatives to yield the six-membered tetrahydrobenzo[b]thiophene system.

Introduction of the Cyano Group

The 3-cyano substituent is introduced either during the cyclization step or via post-functionalization. In the former approach, a nitrile-containing precursor, such as 2-cyanoacetamide, is incorporated into the Knoevenagel adduct prior to sulfur cyclization. Alternatively, nucleophilic cyanation of a halogenated tetrahydrobenzo[b]thiophene intermediate using copper(I) cyanide or similar agents provides the cyano group. The amine functionality at position 2 is preserved through protective group strategies, such as Boc protection during cyanation, followed by deprotection under acidic conditions.

Synthesis of 2-(1H-Benzo[d] triazol-1-yl)acetic Acid

Alkylation of Benzotriazole

The benzotriazole moiety is introduced via alkylation of 1H-benzo[d]triazole with chloroacetyl chloride. In a typical reaction, 1H-benzo[d]triazole is treated with chloroacetyl chloride in anhydrous dichloromethane under basic conditions (triethylamine) to yield 2-(1H-benzo[d]triazol-1-yl)acetyl chloride. Hydrolysis of the acyl chloride in aqueous sodium hydroxide affords the corresponding carboxylic acid, 2-(1H-benzo[d]triazol-1-yl)acetic acid, which is isolated via recrystallization from ethanol/water.

Amide Bond Formation

Activation of Carboxylic Acid

The carboxylic acid group of 2-(1H-benzo[d][1,triazol-1-yl)acetic acid is activated using thionyl chloride (SOCl₂) or oxalyl chloride to generate the reactive acyl chloride. Alternatively, coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are employed to facilitate direct amide bond formation without isolating the acyl chloride.

Coupling with Amine Intermediate

The activated benzotriazole-acetic acid derivative is reacted with 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM). Triethylamine or N,N-diisopropylethylamine (DIPEA) is added to scavenge HCl generated during the reaction. The mixture is stirred at room temperature for 12–24 hours, followed by aqueous workup and purification via column chromatography (silica gel, ethyl acetate/hexane) to isolate the target acetamide.

Optimization and Characterization

Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
CyclizationS₈, EtOH, Et₃N, reflux80
AcylationAc₂O, AcOH, reflux80
Amide CouplingEDC/HOBt, DCM, rt70–85

Spectroscopic Characterization

  • IR (KBr) : Peaks at 2220 cm⁻¹ (C≡N), 1680–1690 cm⁻¹ (C=O amide), and 1520 cm⁻¹ (C=C aromatic).

  • ¹H NMR (DMSO-d₆) : δ 1.50–1.80 (m, 4H, cyclopentane CH₂), δ 2.60 (s, 2H, thiophene CH₂), δ 4.30 (s, 2H, CH₂CO), δ 7.20–8.10 (m, 4H, benzotriazole aromatic).

  • MS : Molecular ion peak at m/z 354 (M⁺) consistent with the molecular formula C₁₇H₁₄N₄OS₂ .

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

Anticancer Research

One of the primary applications of this compound lies in anticancer research . Its structural characteristics allow it to interact with biological targets effectively. Studies have shown that derivatives of triazoles exhibit promising anticancer properties by inhibiting tumor growth and promoting apoptosis in cancer cells .

Drug Design

The compound serves as a critical intermediate in the synthesis of novel pharmaceuticals. The incorporation of the benzo[d][1,2,3]triazole moiety enhances the biological activity of drug candidates. Research indicates that compounds containing this structure can modulate various biological pathways involved in disease progression .

Reagent in Analytical Techniques

In analytical chemistry, this compound is utilized as a reagent in various techniques such as chromatography and spectroscopy. Its ability to form stable complexes with metal ions enhances the detection limits for specific analytes .

Detection Enhancement

The presence of the benzo[d][1,2,3]triazole group improves the sensitivity and selectivity of analytical methods. This is particularly useful in environmental monitoring and quality control processes where precise measurements are critical .

Polymer Development

The compound is being explored for its potential applications in creating advanced materials. Its unique chemical properties can be leveraged to develop polymers with improved thermal and mechanical characteristics .

Nanomaterials

Research into nanomaterials has also identified this compound as a candidate for enhancing the properties of nanocomposites. The incorporation of triazole derivatives into nanostructures can lead to materials with superior performance in various applications such as electronics and coatings .

Agrochemical Formulation

In agricultural chemistry, this compound has been investigated for its role in formulating agrochemicals. Its structural features may contribute to developing more effective pesticides and herbicides that target specific pests while minimizing environmental impact .

Biopesticides

Research indicates that compounds similar to this one could serve as biopesticides due to their ability to disrupt pest biological processes without harming beneficial organisms .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through caspase activation pathways .

Case Study 2: Analytical Application

In another study focusing on environmental analysis, researchers used this compound as a chelating agent for heavy metals in water samples. The results showed enhanced detection capabilities compared to traditional methods, highlighting its utility in environmental monitoring .

Mechanism of Action

The mechanism of action of 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a biological response. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Activities

The following table summarizes key structural analogs and their biological activities based on the provided evidence:

Compound Name Core Modifications Biological Activity Reference
2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide Cyanoacetamide substituent Antitumor (MCF-7, NCI-H460, SF-268 cell lines); Antimicrobial (Gram+/- bacteria)
2-Ethoxycarbonyl-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide Ethoxycarbonyl group replacing cyanoacetamide Antimicrobial (MIC: 2–8 µg/mL against S. aureus and C. albicans)
2-Phenylcarbamoyl-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide Phenylcarbamoyl substituent Moderate antifungal activity (MIC: 16 µg/mL against A. niger)
Target Compound: 2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide Benzotriazole replacing cyanoacetamide/ethoxycarbonyl groups Inferred enhanced DNA intercalation/kinase inhibition due to benzotriazole moiety

Key Comparative Insights

Electronic and Steric Effects: The benzotriazole group in the target compound introduces stronger electron-withdrawing effects compared to cyanoacetamide or ethoxycarbonyl substituents in analogs. This may enhance binding to enzymes like kinases or DNA via π-π stacking and hydrogen bonding . The tetrahydrobenzo[b]thiophene core is shared across all analogs, but the 3-cyano group in the target compound likely increases metabolic stability compared to non-cyano derivatives .

Biological Activity Trends: Antitumor Activity: Analogs with cyanoacetamide substituents (e.g., 2-cyano-N-(3-cyano-...) exhibit IC₅₀ values of 1.5–4.2 µM against breast adenocarcinoma (MCF-7) . The benzotriazole variant is hypothesized to show improved activity due to its ability to intercalate DNA or inhibit topoisomerases. Antimicrobial Activity: Ethoxycarbonyl and phenylcarbamoyl analogs demonstrate moderate-to-high efficacy (MIC: 2–16 µg/mL), suggesting that the target compound’s benzotriazole group could broaden antimicrobial spectra by targeting bacterial efflux pumps .

Synthetic Accessibility: The target compound’s synthesis likely follows a pathway similar to benzotriazole-acetamide conjugates, involving nucleophilic substitution or coupling reactions. By contrast, cyanoacetamide analogs are synthesized via Gewald-type cyclization or regioselective attack mechanisms .

Biological Activity

The compound 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide is a member of the triazole family known for its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C16H14N4OC_{16}H_{14}N_{4}O with a molecular weight of 326.31 g/mol. The compound features a triazole ring and a tetrahydrobenzo[b]thiophene moiety, which contribute to its biological properties.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds similar to the target molecule have demonstrated significant activity against various bacterial strains. A study indicated that derivatives with the triazole nucleus exhibited potent antibacterial effects, suggesting that modifications in the substituents can enhance this activity .

Anticancer Properties

Research has shown that triazole-containing compounds can inhibit cancer cell proliferation. In vitro studies have demonstrated that similar compounds reduce viability in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. For example, a related compound exhibited an IC50 value in the micromolar range against breast cancer cells .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives has also been documented. A study evaluated several new 1,2,3-triazole linked products for their anti-inflammatory properties using LPS-stimulated BV2 mouse brain microglial cells. Results indicated that certain derivatives significantly inhibited nitric oxide production, suggesting their utility as anti-inflammatory agents .

Case Studies

StudyCompoundActivityFindings
1,2,3-Triazole DerivativesAnti-inflammatoryInhibition of NO production in BV2 cells
Various TriazolesAnticancerReduced viability in cancer cell lines with IC50 values in µM range
Triazole NucleusAntimicrobialSignificant antibacterial effects against multiple strains

The biological activities of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many triazoles act by inhibiting enzymes critical for microbial growth or cancer cell proliferation.
  • Induction of Apoptosis : Compounds have been shown to trigger apoptotic pathways in cancer cells.
  • Modulation of Inflammatory Pathways : By inhibiting pro-inflammatory cytokines and mediators like nitric oxide.

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the benzotriazole moiety via click chemistry (azide-alkyne cycloaddition) . Subsequent coupling with the tetrahydrobenzo[b]thiophene-2-amine derivative requires precise temperature control (60–80°C) and solvent selection (e.g., DMF or THF) to maximize yield. Catalysts like Cu(I) for triazole formation and base additives (e.g., K₂CO₃) for amide coupling are critical. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity . Optimization should focus on reducing side products by monitoring reaction progress with TLC or HPLC .

Basic: Which analytical techniques are most effective for structural elucidation and purity assessment?

Answer:

  • 1H/13C NMR : Use deuterated DMSO or CDCl₃ to resolve overlapping signals from the benzotriazole and tetrahydrobenzo[b]thiophene moieties. 2D NMR (e.g., COSY, HSQC) helps assign complex proton environments .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients confirm purity (>95%) and molecular ion peaks .
  • Elemental Analysis : Validate stoichiometry by comparing experimental vs. calculated C, H, N, S percentages .

Advanced: How can molecular docking studies guide the identification of biological targets?

Answer:
Docking simulations (e.g., AutoDock Vina) predict binding affinities to enzymes like kinases or GPCRs. Prepare the compound’s 3D structure using tools like Open Babel, and dock into target protein active sites (PDB sources). Focus on hydrogen bonding between the acetamide group and catalytic residues, and π-π stacking with the benzotriazole ring. Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .

Advanced: How should researchers design analogs to explore structure-activity relationships (SAR)?

Answer:

  • Core Modifications : Replace the cyano group with nitro or carboxylate to assess electronic effects on receptor binding .
  • Heterocycle Variation : Substitute benzotriazole with imidazole or indole to evaluate steric tolerance.
  • Stereochemistry : Synthesize enantiomers via chiral catalysts to probe stereoselective interactions .
    Use in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and computational ADMET profiling to prioritize candidates .

Advanced: How can contradictory bioactivity data from different studies be resolved?

Answer:

  • Replicate Experiments : Ensure identical conditions (e.g., solvent, cell line passages) to rule out methodological variability .
  • Control Compounds : Include known inhibitors/agonists to benchmark activity.
  • Meta-Analysis : Statistically pool data using tools like RevMan to identify trends obscured by small sample sizes .

Basic: What strategies improve solubility for in vivo studies?

Answer:

  • Salt Formation : React with HCl or sodium citrate to enhance aqueous solubility.
  • Co-Solvents : Use PEG-400 or cyclodextrins in formulations .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the acetamide nitrogen .

Advanced: What in vitro assays are recommended for metabolic stability assessment?

Answer:

  • Liver Microsomes : Incubate with rat/human microsomes and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
  • CYP450 Inhibition : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .

Advanced: How can proteomics identify off-target interactions?

Answer:

  • Affinity Chromatography : Immobilize the compound on sepharose beads. Incubate with cell lysates, elute bound proteins, and identify via LC-MS/MS .
  • Thermal Proteome Profiling (TPP) : Measure protein thermal stability shifts in compound-treated vs. untreated samples .

Basic: What preliminary toxicity screening methods are recommended?

Answer:

  • Ames Test : Assess mutagenicity in Salmonella strains TA98/TA100 .
  • Hemolysis Assay : Evaluate erythrocyte membrane disruption at 100–500 µM .

Advanced: How can molecular dynamics (MD) simulations refine binding mechanism insights?

Answer:
Run 100-ns MD trajectories (e.g., GROMACS) to analyze ligand-protein stability. Key metrics include RMSD (ligand pose), RMSF (protein flexibility), and hydrogen bond occupancy. Focus on the benzotriazole’s interaction with hydrophobic pockets and the cyano group’s role in polar contacts .

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